(5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
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Overview
Description
(5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-(4-methylphenyl)-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the thiazolone ring can be reduced to form a saturated thiazolidinone.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethoxy-2-hydroxy
Properties
Molecular Formula |
C19H17NO3S |
---|---|
Molecular Weight |
339.4g/mol |
IUPAC Name |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H17NO3S/c1-3-23-15-6-4-5-14(17(15)21)11-16-18(22)20-19(24-16)13-9-7-12(2)8-10-13/h4-11,21H,3H2,1-2H3/b16-11- |
InChI Key |
CEHOGVKDYXRPES-WJDWOHSUSA-N |
SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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